molecular formula C28H28ClN3O B421178 N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide CAS No. 300719-09-9

N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide

Cat. No.: B421178
CAS No.: 300719-09-9
M. Wt: 458g/mol
InChI Key: ANSAZGYJIXOAPQ-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is a complex organic compound that features a quinoline derivative structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include strong acids and bases, organic solvents like methanol and dichloromethane, and various catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce reduced quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is unique due to its combination of a quinoline core with an adamantane moiety and a carboxamide group.

Properties

CAS No.

300719-09-9

Molecular Formula

C28H28ClN3O

Molecular Weight

458g/mol

IUPAC Name

N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]adamantane-1-carboxamide

InChI

InChI=1S/C28H28ClN3O/c29-20-4-3-5-21(13-20)32-9-8-23-25(22-6-1-2-7-24(22)30-26(23)32)31-27(33)28-14-17-10-18(15-28)12-19(11-17)16-28/h1-7,13,17-19H,8-12,14-16H2,(H,30,31,33)

InChI Key

ANSAZGYJIXOAPQ-UHFFFAOYSA-N

SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl

Origin of Product

United States

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